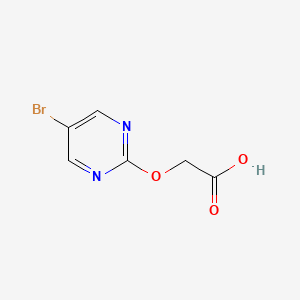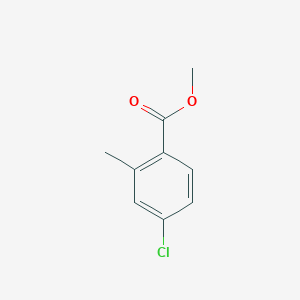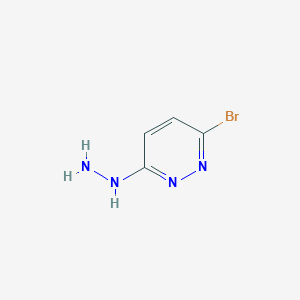
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and trifluoromethoxy groups. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
The 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid donates its organoboron group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the boronic acid to the target molecule .
Biochemical Pathways
The this compound primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in the context of Suzuki-Miyaura cross-coupling reactions . The downstream effects of this pathway can vary widely, as the creation of new carbon-carbon bonds can lead to the synthesis of a vast array of organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a suitable catalyst and the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-methoxy-5-(trifluoromethoxy)phenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale palladium-catalyzed reactions are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Miyaura Borylation: This reaction involves the borylation of aryl halides to form aryl boronic acids.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically used.
Temperature: Reactions are generally conducted at temperatures ranging from 50°C to 100°C.
Major Products Formed: The major products of these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid finds applications in various fields:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is employed in the development of bioconjugation techniques for labeling biomolecules.
Medicine: It serves as a building block in the synthesis of drug candidates and probes for biological studies.
Industry: The compound is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the methoxy group on the boronic acid.
2-Methoxy-5-(trifluoromethoxy)phenol: The precursor to the boronic acid, lacking the boronic acid group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but contains an amine group instead of the boronic acid group.
Uniqueness: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to its combination of methoxy and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNMFGRXYPDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623852 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290832-43-8 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
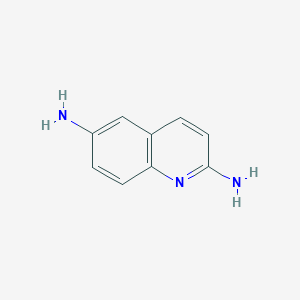
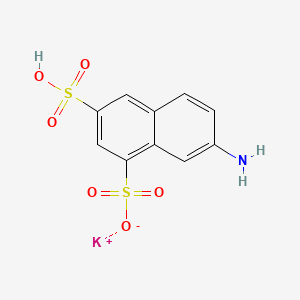

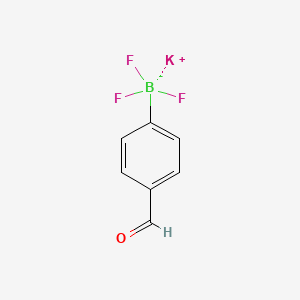
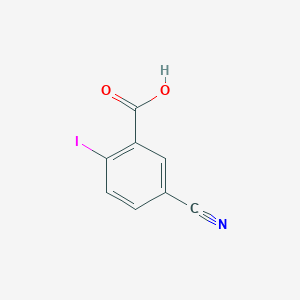
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

